molecular formula C14H10Cl2O B3056289 Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- CAS No. 70132-82-0

Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-

Cat. No.: B3056289
CAS No.: 70132-82-0
M. Wt: 265.1 g/mol
InChI Key: IMBKKGRPNHVURM-UHFFFAOYSA-N
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Description

Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- is an organic compound with the molecular formula C14H10Cl2O. It is a member of the benzophenone family, characterized by the presence of two aromatic rings connected by a carbonyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,5-dichlorobenzoyl chloride and 4-methylbenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The reaction proceeds as follows:

2,5-dichlorobenzoyl chloride+4-methylbenzeneAlCl3Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-+HCl\text{2,5-dichlorobenzoyl chloride} + \text{4-methylbenzene} \xrightarrow{\text{AlCl}_3} \text{Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-} + \text{HCl} 2,5-dichlorobenzoyl chloride+4-methylbenzeneAlCl3​​Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-+HCl

Industrial Production Methods: In industrial settings, the synthesis of Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- is scaled up using similar reaction conditions. The process involves the use of large reactors and efficient separation techniques to isolate the desired product. The reaction is typically carried out at controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 2,5-dichlorobenzoic acid and 4-methylbenzoic acid.

    Reduction: Corresponding alcohols.

    Substitution: Nitro derivatives and halogenated products.

Scientific Research Applications

Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- can be compared with other similar compounds, such as:

  • Methanone, (2,5-dichlorophenyl)(4-ethoxyphenyl)-
  • Methanone, (2,5-dichlorophenyl)(4-hydroxyphenyl)-
  • Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)-

Uniqueness: Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2,5-dichlorophenyl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)12-8-11(15)6-7-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBKKGRPNHVURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504406
Record name (2,5-Dichlorophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70132-82-0
Record name (2,5-Dichlorophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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